Vesamicol
Overview
Description
Vesamicol is an experimental drug known for its ability to inhibit the uptake of acetylcholine into synaptic vesicles, thereby reducing its release. This compound is categorized as a cholinergic physiological antagonist because it decreases the activity of cholinergic neurons without acting directly on the postsynaptic acetylcholine receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vesamicol involves the desymmetrization of meso-epoxides with secondary aliphatic amines, specifically 4-phenylpiperidine derivatives. This reaction is catalyzed by a chiral [salenCo (III)-BF4] catalyst at room temperature . The process yields this compound and its derivatives with high enantioselectivity and optical purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods provide a foundation for scaling up. The use of chiral catalysts and secondary amines in a controlled environment is crucial for maintaining the compound’s purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: Vesamicol primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydroxyl group on the cyclohexanol ring and the phenyl group on the piperidine ring .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve secondary aliphatic amines and chiral catalysts under mild conditions.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions, typically involving reagents like hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products: The major products of these reactions include various this compound analogs and derivatives, which are synthesized for specific research applications .
Scientific Research Applications
Vesamicol has a wide range of applications in scientific research:
Mechanism of Action
Vesamicol exerts its effects by causing a non-competitive and reversible block of the intracellular transporter VAChT. This transporter is responsible for carrying newly synthesized acetylcholine into secretory vesicles in the presynaptic nerve terminal. The transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, this compound leads to empty vesicles fusing with neuron membranes, thereby decreasing acetylcholine release .
Comparison with Similar Compounds
Benzovesamicol: Another VAChT inhibitor with similar properties but different structural characteristics.
Trozamicol: Known for its ability to bind to VAChT and sigma receptors, making it useful in neuroimaging.
Aza-vesamicol Derivatives: These compounds have been developed for their high affinity for sigma receptors and potential use in cancer theranostics.
Uniqueness of this compound: this compound’s unique ability to inhibit acetylcholine uptake without directly affecting postsynaptic receptors sets it apart from other similar compounds.
Biological Activity
Vesamicol, a selective antagonist of the vesicular acetylcholine transporter (VAChT), has garnered attention for its biological activity, particularly in the context of cholinergic signaling and neurodegenerative diseases. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
This compound inhibits VAChT, which is crucial for the storage of acetylcholine (ACh) in synaptic vesicles. By blocking this transporter, this compound reduces ACh availability at synapses, leading to various physiological effects:
- Apoptosis Induction : this compound has been shown to induce apoptosis in human bronchial alveolar carcinoma (BAC) cells by disrupting nicotine-induced cholinergic signaling pathways. In vitro studies demonstrated that this compound treatment led to significant cell death in BAC cells without affecting growth pathways induced by epidermal growth factor (EGF) or insulin-like growth factor II (IGF-II) .
- Inhibition of Akt Phosphorylation : The apoptotic effects of this compound were linked to the suppression of Akt phosphorylation, a critical pathway in cell survival. Overexpression of constitutively active Akt reversed this compound's apoptotic activity, highlighting the role of this signaling pathway in mediating its effects .
Binding Affinity and Structural Insights
Research has elucidated the binding characteristics of this compound to VAChT:
- Binding Affinity : this compound exhibits a high binding affinity for VAChT (Ki = 26.6 nM), while also interacting with sigma receptors (σ1 and σ2), which may influence its pharmacological profile .
- Structural Studies : Cryo-electron microscopy studies have revealed that this compound occupies a unique binding pocket on VAChT, distinct from that of ACh. This structural insight helps explain its competitive inhibition mechanism and potential allosteric effects .
Therapeutic Applications
The biological activity of this compound suggests potential therapeutic applications:
- Neurodegenerative Disorders : Due to its role in modulating cholinergic signaling, this compound and its analogs are being investigated as imaging agents for diagnosing conditions like Alzheimer's disease. Their ability to bind selectively to VAChT may provide insights into cholinergic deficits associated with cognitive decline .
- Cancer Therapy : The pro-apoptotic properties of this compound indicate its potential use in cancer treatment, particularly in targeting tumors that rely on cholinergic signaling for growth and survival .
Case Studies and Research Findings
Several studies have contributed to our understanding of this compound's biological activity:
Properties
IUPAC Name |
(1R,2R)-2-(4-phenylpiperidin-1-yl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSBJODGIYRAMI-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCC(CC2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920872 | |
Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112709-59-8, 115362-28-2 | |
Record name | (-)-Vesamicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112709-59-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)-Vesamicol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112709598 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vesamicol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115362282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Phenylpiperidin-1-yl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VESAMICOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1A877466V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | VESAMICOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D416V0FLM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.